(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid Cis-3-hydroxy-L-proline is the (3R)-cis-diastereomer of 3-hydroxy-L-proline. It is a tautomer of a cis-3-hydroxy-L-proline zwitterion.
Brand Name: Vulcanchem
CAS No.: 4298-05-9
VCID: VC0045327
InChI: InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
SMILES: C1CNC(C1O)C(=O)O
Molecular Formula: C₅H₉NO₃
Molecular Weight: 131.13

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

CAS No.: 4298-05-9

Cat. No.: VC0045327

Molecular Formula: C₅H₉NO₃

Molecular Weight: 131.13

* For research use only. Not for human or veterinary use.

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid - 4298-05-9

Specification

CAS No. 4298-05-9
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13
IUPAC Name (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
SMILES C1CNC(C1O)C(=O)O

Introduction

Basic Properties and Structural Characteristics

Chemical Identity

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid is a modified amino acid with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol. This compound belongs to the family of secondary amino acids, characterized by an alpha-imino group within a five-membered ring structure . The compound is also available in its hydrochloride salt form (C₅H₁₀ClNO₃) with a molecular weight of 167.59 g/mol .

Stereochemistry and Configuration

The stereochemical configuration of this compound is particularly significant as indicated in its name. The (2S,3R) designation refers to the specific spatial arrangement of substituents at carbon positions 2 and 3 in the pyrrolidine ring. The "S" configuration at position 2 and "R" configuration at position 3 create what is known as the cis arrangement of the carboxylic acid and hydroxyl groups, respectively, which distinguishes this isomer from its trans counterparts . This specific stereochemistry contributes significantly to the compound's biological activity and chemical behavior.

Physical Properties

The physical properties of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid include its characteristic solubility profile and storage requirements. While specific solubility data is limited in the available research, guidance for laboratory handling suggests preparing stock solutions with appropriate solvents based on the compound's solubility characteristics . For storage, the compound should be kept at 2-8°C and protected from light to maintain its stability .

Synthesis Methods

Enantioselective Synthesis Approaches

The synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid typically employs enantioselective methods to ensure the correct stereochemical configuration. These methods commonly utilize chiral catalysts or auxiliaries to direct the stereoselective formation of the desired isomer. This approach is essential for obtaining the compound with high enantiomeric purity, which is crucial for its biological applications.

Synthetic Pathway via Garner's Aldehyde

One documented synthetic route involves the use of Fmoc-protected Garner's aldehyde as a starting material. This approach proceeds through a series of reactions, including:

  • Horner–Wadsworth–Emmons reaction to establish the carbon framework

  • Diastereoselective 1,4-addition of lithium dialkylcuprates

  • Subsequent functional group transformations to yield the target compound

This methodology provides access to the desired stereochemistry through controlled reactions that preserve the chirality at key carbon centers.

Biological Activities

Enzymatic Interactions

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid serves as a substrate for specific enzymes, notably cis-3-hydroxy-L-proline dehydratase. This enzyme catalyzes the dehydration of the compound to produce Δ1-pyrroline-2-carboxylate, a reaction that plays a significant role in the hydroxyproline metabolic pathway. This metabolic process highlights the compound's integration into biological systems and its potential implications for understanding metabolism in both prokaryotic and eukaryotic cells.

Antimicrobial Properties

Research has explored the antimicrobial potential of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, particularly its ability to inhibit the LpxC enzyme in Gram-negative bacteria. This enzyme inhibition represents a potential mechanism for antimicrobial activity, suggesting applications in the development of novel antibiotics or antimicrobial agents targeting resistant bacterial strains.

Anticancer Effects

Studies have investigated the anticancer properties of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, with findings indicating its capacity to reduce the viability of certain cancer cells. While the specific mechanisms remain under investigation, this activity suggests potential applications in cancer research and possibly in the development of therapeutic agents targeting specific cancer cell types.

Chemical Properties and Reactions

Reactivity Profile

The chemical reactivity of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is influenced by its functional groups, primarily the carboxylic acid, secondary amine, and hydroxyl group. These functional groups provide sites for various chemical transformations, making the compound versatile for synthetic applications. The ring structure contributes to the compound's conformational rigidity and chemical stability, properties that are characteristic of secondary amino acids .

Stock Solution Preparation

For laboratory use, precise guidelines exist for preparing stock solutions of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid. The table below outlines the volumes required to prepare solutions of different concentrations based on the amount of compound available:

Concentration1 mg5 mg10 mg
1 mM7.626 mL38.1301 mL76.2602 mL
5 mM1.5252 mL7.626 mL15.252 mL
10 mM0.7626 mL3.813 mL7.626 mL

Table 1: Volume requirements for preparing stock solutions of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid at various concentrations .

Applications in Research and Industry

Medicinal Chemistry Applications

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid has significant applications in medicinal chemistry, particularly in drug development processes. Its unique stereochemistry and functional groups make it valuable for designing compounds with specific biological targets. The compound's structural features can be incorporated into potential drug candidates to enhance their pharmacological properties or target specificity.

Biological Research Tools

In biochemical research, this compound serves as a valuable tool for studying metabolic pathways, especially those involving hydroxyproline metabolism. It can be used to investigate enzymatic reactions, protein-ligand interactions, and other biological processes where the specific stereochemistry of the compound is critical. These applications contribute to our understanding of fundamental biological mechanisms.

Pharmaceutical Development

The pharmaceutical industry utilizes (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid in the development of novel therapeutic agents. Its potential antimicrobial and anticancer properties make it a compound of interest in creating new drugs targeting specific biological pathways. Additionally, its unique stereochemistry can be leveraged to design compounds with enhanced selectivity for biological targets.

Comparison with Other Isomers

Stereoisomeric Relationship

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid represents one of several possible stereoisomers of hydroxypyrrolidine-2-carboxylic acid. The (2R,3R) isomer, known as trans-3-hydroxy-D-proline, exhibits different structural features and biological properties . While the (2S,3R) configuration gives rise to the cis arrangement between the carboxylic acid and hydroxyl groups, the (2R,3R) configuration results in a trans arrangement that alters the compound's spatial structure and potentially its biological interactions.

Differential Biological Roles

The stereoisomers of hydroxypyrrolidine-2-carboxylic acid have distinct biological roles and metabolic pathways. The D-forms of secondary amino acids, such as (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, function differently in living organisms compared to their L-form counterparts like (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid . These differences extend to their physiological and pharmacological effects, with some D-forms serving as indicators of changes or biomarkers for certain diseases.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are commonly employed for the enantiomeric determination of secondary amino acids like (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid . These techniques allow for the separation and quantification of different stereoisomers, which is crucial for assessing the purity and composition of samples containing the compound.

Applications in Various Matrices

Analytical methods for detecting (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid have been developed for application across different matrices, including biological samples, plants, food, water, and soil . These versatile methods enable research across multiple disciplines, from biochemistry to environmental science, by providing reliable means of identifying and quantifying the compound in diverse sample types.

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